2-(2,5-Dimethylfuran-3-yl)propanenitrile
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Overview
Description
2-(2,5-Dimethylfuran-3-yl)propanenitrile is an organic compound with the molecular formula C9H11NO It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a nitrile group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)propanenitrile typically involves the functionalization of 2,5-dimethylfuran. One common method includes a three-step strategy:
Ring Opening: 2,5-Dimethylfuran is converted to 2,5-hexanedione through an acid-catalyzed ring-opening reaction.
Aldol Condensation: The 2,5-hexanedione undergoes aldol condensation with aldehydes.
Hydrogenation-Cyclization: The condensation intermediate is then subjected to hydrogenation and cyclization to generate the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)propanenitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ozone (O3) and hydroxyl radicals (OH).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from the oxidation of this compound include formaldehyde, methyl glyoxal, ketene, glyoxal, methyl hydroperoxide, acetic anhydride, and acetic acid .
Scientific Research Applications
2-(2,5-Dimethylfuran-3-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound’s derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propanenitrile involves its interaction with molecular targets and pathways. For instance, in oxidation reactions, the compound reacts with oxidizing agents like ozone (O3) and hydroxyl radicals (OH) to form various oxidation products. The reaction kinetics and the formation of intermediates such as peroxy radicals play a crucial role in determining the final products .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A precursor to 2-(2,5-Dimethylfuran-3-yl)propanenitrile, used in similar oxidation and reduction reactions.
2,5-Hexanedione: An intermediate in the synthesis of this compound.
Pyrrole Compounds: Derived from 2,5-dimethylfuran through a two-step one-pot conversion process.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6(5-10)9-4-7(2)11-8(9)3/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXWSBJHJITBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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